molecular formula C3H2ClN3O4S B3300917 4-Nitro-1h-imidazole-5-sulfonyl chloride CAS No. 90521-82-7

4-Nitro-1h-imidazole-5-sulfonyl chloride

Cat. No.: B3300917
CAS No.: 90521-82-7
M. Wt: 211.58 g/mol
InChI Key: LKMKCGWWIZLJAI-UHFFFAOYSA-N
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Description

4-Nitro-1h-imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a nitro group at the 4-position and a sulfonyl chloride group at the 5-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1h-imidazole-5-sulfonyl chloride typically involves the nitration of imidazole followed by sulfonylation. One common method involves the reaction of imidazole with nitric acid to introduce the nitro group, followed by the reaction with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1h-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products Formed:

    Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: Amino-imidazole derivatives.

    Oxidation Reactions: Various oxidized imidazole derivatives.

Scientific Research Applications

4-Nitro-1h-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Nitro-1h-imidazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the modification of biomolecules. The nitro group can participate in redox reactions, which can be exploited in various chemical and biochemical processes.

Comparison with Similar Compounds

4-Nitro-1h-imidazole-5-sulfonyl chloride can be compared with other similar compounds such as:

    4-Nitro-1h-imidazole-5-sulfonic acid: Lacks the chloride group, making it less reactive in substitution reactions.

    1-Methyl-4-nitro-1h-imidazole-5-sulfonyl chloride: Contains a methyl group, which can influence its reactivity and solubility.

    4-Nitro-1h-imidazole-5-sulfonamide: Contains an amide group instead of a chloride, affecting its chemical properties and applications.

The uniqueness of this compound lies in its combination of a nitro group and a sulfonyl chloride group, which provides a versatile platform for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

5-nitro-1H-imidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O4S/c4-12(10,11)3-2(7(8)9)5-1-6-3/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMKCGWWIZLJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920340
Record name 4-Nitro-1H-imidazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90521-82-7
Record name NSC116090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1H-imidazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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